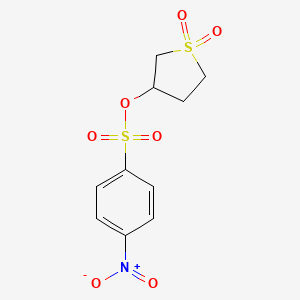
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate: is a chemical compound that belongs to the class of sulfonate esters It is characterized by the presence of a tetrahydrothiophene ring with a sulfone group and a nitrobenzenesulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate typically involves the reaction of tetrahydrothiophene with a sulfonating agent, followed by oxidation to introduce the sulfone group. The nitrobenzenesulfonate moiety is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate ester can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted sulfonate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonate ester group.
Medicine: Explored for its potential as a drug intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate involves its ability to undergo nucleophilic substitution reactions. The sulfonate ester group is highly reactive, allowing it to interact with various nucleophiles. This reactivity is leveraged in synthetic chemistry to introduce functional groups into molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-1,1-dioxidotetrahydrothiophen-3-yl 3-nitrobenzenesulfonate
- 1,1-Dioxidotetrahydro-3-thiophenyl 4-nitrobenzenesulfonate
- 4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Uniqueness
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate is unique due to its specific combination of a tetrahydrothiophene ring with a sulfone group and a nitrobenzenesulfonate moiety. This combination imparts distinct chemical reactivity and potential applications that are not commonly found in other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in synthetic chemistry and a valuable intermediate in pharmaceutical and industrial applications.
Eigenschaften
CAS-Nummer |
62671-90-3 |
|---|---|
Molekularformel |
C10H11NO7S2 |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
(1,1-dioxothiolan-3-yl) 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C10H11NO7S2/c12-11(13)8-1-3-10(4-2-8)20(16,17)18-9-5-6-19(14,15)7-9/h1-4,9H,5-7H2 |
InChI-Schlüssel |
DGQOMVNXDCFNQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-Ethyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978387.png)
![(2E)-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11978389.png)
![Allyl (2E)-2-(3-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978391.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978395.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11978414.png)
![6-(4-bromophenyl)-7-phenyl-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11978418.png)
![methyl 4-[(E)-{[5-thioxo-3-(3,4,5-trimethoxyphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate](/img/structure/B11978420.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide](/img/structure/B11978425.png)
![N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11978429.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11978439.png)
![3-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11978443.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4-phenyl-1-piperazinamine](/img/structure/B11978451.png)


